3-(Allyloxy)azetidine

Übersicht

Beschreibung

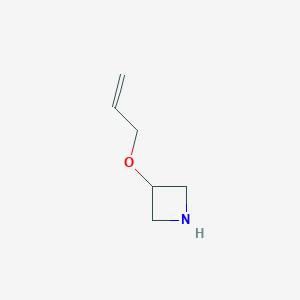

3-(Allyloxy)azetidine is a heterocyclic organic compound featuring a four-membered azetidine ring with an allyloxy substituent

Synthetic Routes and Reaction Conditions:

Alkylation of Azetidine: One common method involves the alkylation of azetidine with allyl bromide in the presence of a base such as potassium carbonate.

Microwave-Assisted Synthesis: Another efficient method is the microwave-assisted synthesis, which involves the reaction of azetidine with allyl alcohol under microwave irradiation.

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and scalability. The use of catalysts and optimized reaction conditions helps in achieving high purity and yield .

Types of Reactions:

Common Reagents and Conditions:

Oxidation: Potassium permanganate in aqueous solution at room temperature.

Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.

Substitution: Sodium iodide in acetone at room temperature

Major Products Formed:

Oxidation: Formation of azetidine oxides.

Reduction: Formation of reduced azetidine derivatives.

Substitution: Formation of substituted azetidine compounds

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1. Organic Synthesis

3-(Allyloxy)azetidine serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its azetidine ring allows for various functionalizations that can lead to the development of new materials and pharmaceuticals. The compound can be synthesized through methods such as alkylation of azetidine with allyl bromide or microwave-assisted synthesis, which enhances efficiency and yield.

2. Medicinal Chemistry

The compound is explored for its potential therapeutic applications, including:

- Antibacterial and Antimicrobial Agents : Azetidines have shown promise in combating bacterial infections due to their ability to interact with biological targets, potentially inhibiting enzyme activity.

- Drug Design : As a scaffold for drug design, this compound can be modified to create derivatives with enhanced biological activity. Studies have demonstrated its utility in developing enzyme inhibitors and other bioactive molecules .

3. Polymer Science

In polymer chemistry, this compound is utilized to produce specialty polymers with specific properties. Its reactivity facilitates the creation of materials with antibacterial coatings and enhanced performance characteristics for applications such as CO2 adsorption.

Case Studies

Several studies highlight the applications of this compound:

- Synthesis of Functionalized Azetidines : Research has shown that derivatives of this compound can be synthesized to explore their biological activities, leading to potential new drug candidates targeting various diseases .

- Polymer Development : Investigations into the use of this compound in creating polymers have demonstrated significant improvements in material properties, including enhanced durability and antimicrobial activity.

Wirkmechanismus

The mechanism of action of 3-(Allyloxy)azetidine involves its interaction with various molecular targets. The compound’s azetidine ring is known to undergo ring-opening reactions, which can interact with nucleophilic sites in biological molecules. This interaction can inhibit enzyme activity or modify protein function, making it a valuable tool in medicinal chemistry .

Vergleich Mit ähnlichen Verbindungen

Aziridine: A three-membered ring compound with similar reactivity but higher ring strain.

Pyrrolidine: A five-membered ring compound with less ring strain and different reactivity.

Morpholine: A six-membered ring compound with an oxygen atom, offering different chemical properties.

Uniqueness: 3-(Allyloxy)azetidine is unique due to its four-membered ring structure, which provides a balance between ring strain and stability. This makes it more stable than aziridine but more reactive than larger ring compounds like pyrrolidine and morpholine .

Biologische Aktivität

3-(Allyloxy)azetidine is a derivative of azetidine, a saturated heterocyclic compound with significant biological relevance. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features an allyloxy group attached to the azetidine ring, which enhances its chemical reactivity and biological interactions. The general structure can be represented as follows:

- Chemical Formula : C_5H_9NO

- Molar Mass : 99.13 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. It may function through several mechanisms:

- Enzyme Inhibition : Compounds similar to this compound have been observed to inhibit specific enzymes, which can alter metabolic pathways and cellular functions.

- Receptor Modulation : The compound may act as a modulator of neurotransmitter receptors, influencing synaptic transmission and neuronal excitability.

- Antimicrobial Activity : Research indicates that azetidine derivatives exhibit antimicrobial properties, making them potential candidates for treating infections.

Biological Activity Data

Recent studies have provided insights into the biological activity of this compound. The following table summarizes key findings from various research articles:

Case Study 1: Antimicrobial Efficacy

A study conducted at the University of Birmingham investigated the efficacy of various azetidine derivatives against multidrug-resistant strains of Mycobacterium tuberculosis. Among the tested compounds, this compound demonstrated significant bactericidal activity with an IC50 value of 5.4 µM, indicating its potential as a lead compound for further development in tuberculosis treatment .

Case Study 2: Enzyme Inhibition

Research published in Frontiers in Chemistry explored the enzyme inhibition properties of azetidine derivatives, including this compound. The compound was found to inhibit cyclic nucleotide phosphodiesterase with an IC50 value of 12.0 µM, suggesting its role in modulating cellular signaling pathways .

Case Study 3: Receptor Interaction

A pharmacological study examined the interaction of various azetidine compounds with cannabinoid receptors. It was found that this compound acts as a modulator at the CB1 receptor with an IC50 value of 8.5 µM, indicating its potential for therapeutic applications in pain management and appetite regulation .

Eigenschaften

IUPAC Name |

3-prop-2-enoxyazetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c1-2-3-8-6-4-7-5-6/h2,6-7H,1,3-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYEPCOCPXFHKSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1CNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.